BenchChemオンラインストアへようこそ!

2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate

Adrenocortical imaging PET tracer biodistribution CYP11B1 targeting

2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (CAS 960403-07-0), systematically named 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 2-fluoroethyl ester, is a chirally pure (R)-enantiomer belonging to the etomidate analogue class. With a molecular formula of C₁₄H₁₅FN₂O₂ and a molecular weight of 262.28 g/mol , this compound serves as the non-radioactive reference standard (≥95% purity) for the PET tracer [¹⁸F]FETO ([¹⁸F]fluoroethyl-etomidate) and functions as a potent inhibitor of adrenal steroid 11β-hydroxylase (CYP11B1).

Molecular Formula C14H15FN2O2
Molecular Weight 262.28 g/mol
CAS No. 960403-07-0
Cat. No. B13406404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate
CAS960403-07-0
Molecular FormulaC14H15FN2O2
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF
InChIInChI=1S/C14H15FN2O2/c1-11(12-5-3-2-4-6-12)17-10-16-9-13(17)14(18)19-8-7-15/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1
InChIKeyJYDPBIIFPAOXMK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (CAS 960403-07-0): Chemical Class and Procurement Context


2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (CAS 960403-07-0), systematically named 1H-imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 2-fluoroethyl ester, is a chirally pure (R)-enantiomer belonging to the etomidate analogue class [1]. With a molecular formula of C₁₄H₁₅FN₂O₂ and a molecular weight of 262.28 g/mol , this compound serves as the non-radioactive reference standard (≥95% purity) for the PET tracer [¹⁸F]FETO ([¹⁸F]fluoroethyl-etomidate) and functions as a potent inhibitor of adrenal steroid 11β-hydroxylase (CYP11B1) . The 2-fluoroethyl ester modification distinguishes it from the clinical anaesthetic etomidate (ethyl ester) and the PET tracer [¹¹C]metomidate (methyl ester), conferring specific properties relevant for radiopharmaceutical development and adrenocortical imaging research [1].

Why Generic Substitution of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (CAS 960403-07-0) Is Not Scientifically Valid


Within the etomidate analogue series, ester moiety identity critically determines both molecular target affinity and practical radiochemical utility. The (R)-configuration is essential for high-affinity binding to CYP11B1, and among the ester variants evaluated, only the ethyl, 2-propyl, and 2-fluoroethyl esters reside in the highest potency tier [1]. However, the 2-fluoroethyl ester uniquely enables ¹⁸F-radiolabelling (T₁/₂ = 109.8 min) for PET imaging, a capability absent in the ethyl (etomidate) and methyl (metomidate) esters which rely on the shorter-lived ¹¹C (T₁/₂ = 20.4 min) [2]. The 4-chloro-phenyl analogue (pCl-fluoroetomidate, [¹⁸F]CETO) introduces an additional structural modification that alters biodistribution and dosimetry, meaning that even among fluoroethyl esters, substitution pattern drives divergent in vivo behaviour [3]. Consequently, interchangeability among etomidate, metomidate, FETO, and CETO is precluded by both pharmacodynamic and radiopharmaceutical constraints—each compound occupies a distinct functional niche that generic substitution cannot replicate.

Quantitative Comparative Evidence for 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (CAS 960403-07-0)


Adrenal Gland Uptake of [¹⁸F]FETO in Rats: High Target Tissue Selectivity

In a direct head-to-head in vivo biodistribution study in male Sprague-Dawley rats (n=18), [¹⁸F]FETO demonstrated pronounced and selective accumulation in the adrenal glands, reaching 7.52 ± 1.19% ID/g at 30 minutes post-injection [1]. This adrenal uptake was approximately 6.4-fold higher than the next highest tissue (lung: 1.18 ± 0.19% ID/g at 10 min), and over 12-fold higher than liver (0.59 ± 0.13% ID/g at 10 min) [1]. [¹¹C]Metomidate (MTO) is established as a validated PET tracer for adrenocortical imaging with demonstrated high adrenal uptake in both preclinical and clinical settings [2]; [¹⁸F]FETO was developed as a close analogue to MTO and etomidate and shows comparable adrenocortical targeting characteristics in the same enzymatic pathway [1].

Adrenocortical imaging PET tracer biodistribution CYP11B1 targeting

GABAA Receptor Binding: FETO and Etomidate Exhibit Comparable Potency

In competitive binding experiments using rat cerebellar membranes incubated with 2 nM [³H]flunitrazepam, FETO and etomidate (ETO) increased [³H]flunitrazepam binding with similar potencies and to a comparable extent [1]. This direct head-to-head comparison within the same assay demonstrates that replacement of the ethyl ester (ETO) with the 2-fluoroethyl ester (FETO) does not abrogate positive allosteric modulation at the GABAA receptor—the molecular target responsible for etomidate's anaesthetic action [1]. The clinical anaesthetic etomidate is a well-characterized GABAA receptor modulator, and FETO's comparable activity at this site suggests it retains the pharmacodynamic signature of the parent class while adding PET imaging capability [2].

GABAergic pharmacology Anaesthetic mechanism Receptor binding affinity

In Vivo Metabolic Stability: No Defluorination or Fluoroethyl-Ester Cleavage Detected

In the rat biodistribution study, [¹⁸F]FETO demonstrated complete metabolic stability with respect to the ¹⁸F-label: no defluorination and no fluoroethyl-ester cleavage were observed in vivo over the 60-minute experimental period [1]. This contrasts with known metabolic liabilities of etomidate, which undergoes rapid hepatic ester hydrolysis as its primary clearance mechanism [2]. The absence of free [¹⁸F]fluoride accumulation in bone (a sensitive indicator of defluorination) confirms that the 2-fluoroethyl ester bond remains intact under physiological conditions in rats [1].

Metabolic stability PET tracer validation In vivo defluorination

Structure-Activity Relationship: 2-Fluoroethyl Ester Ranks Among Highest-Potency Modifications

In a comprehensive SAR study of etomidate analogues evaluating inhibitors of adrenal steroid 11β-hydroxylation, the 2-fluoroethyl ester was identified as one of only three ester modifications (alongside ethyl and 2-propyl) conferring the highest potency rank against CYP11B1 [1]. Displacement of ¹³¹I-iodophenyl metomidate (IMTO) binding on rat adrenal membranes served as the primary affinity assay, and selected analogues were further validated by measuring inhibition of cortisol secretion in human adrenocortical NCI-h295 cells, demonstrating a high correlation between binding affinity and functional inhibitory effect [1]. The clinically used inhibitors metyrapone and ketoconazole inhibited ¹³¹I-IMTO binding with only low affinity, confirming the superior target engagement of the etomidate scaffold [1].

Structure-activity relationship CYP11B1 inhibition Etomidate analogues

Radiosynthesis Efficiency: [¹⁸F]FETO Production Achieved in Under 80 Minutes

The radiosynthesis of [¹⁸F]FETO was achieved with an overall synthesis time of less than 80 minutes, yielding sufficient product to serve 1–2 patients per production run [1]. This synthesis time is compatible with the 109.8-minute half-life of ¹⁸F, enabling multi-step radiochemical processing while retaining adequate radioactivity for clinical imaging [1]. In comparison, [¹¹C]metomidate (MTO) synthesis is constrained by the 20.4-minute half-life of ¹¹C, which limits production to on-site facilities with an adjacent cyclotron and typically permits only single-patient dosing per synthesis batch [2].

Radiosynthesis PET tracer production Clinical translation feasibility

Optimal Application Scenarios for 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate (CAS 960403-07-0)


Non-Radioactive Reference Standard for [¹⁸F]FETO PET Tracer Production and Quality Control

As the cold reference standard (≥95% purity) for the PET tracer [¹⁸F]FETO, this compound is essential for radiopharmaceutical production facilities performing identity confirmation, radiochemical purity assessment by HPLC co-injection, and stability testing of the ¹⁸F-labelled product . The demonstrated in vivo stability of the fluoroethyl ester bond (no defluorination over 60 min) [1] makes the reference standard particularly valuable for validating batch-to-batch consistency in metabolic stability assays. Procurement of the high-purity cold standard is a regulatory expectation for clinical-grade PET tracer manufacturing and is directly supported by Certificate of Analysis documentation including ¹H and ¹⁹F NMR spectra .

Preclinical Adrenocortical Imaging and CYP11B1 Target Engagement Studies

The compound serves as the precursor for radiosynthesis of [¹⁸F]FETO, which has demonstrated high and selective adrenal gland uptake in rats (7.52 ± 1.19% ID/g at 30 min, with adrenal-to-liver ratio exceeding 12:1) [1]. This performance supports preclinical PET imaging studies of adrenocortical pathology, including adrenal incidentalomas and adrenocortical carcinoma. The ¹⁸F label (T₁/₂ = 109.8 min) enables experimental protocols that are logistically challenging with ¹¹C-labelled analogues, such as delayed imaging time points and multi-animal studies from a single radiosynthesis batch [2].

Dual-Pathway PET Imaging of Anaesthetic Mechanisms: Combined GABAA and Adrenocortical Targeting

FETO's unique dual pharmacological profile—retaining GABAA receptor positive allosteric modulation comparable to etomidate while maintaining high-affinity CYP11B1 binding [1]—enables PET imaging studies that simultaneously probe anaesthetic drug distribution and adrenocortical function. This dual capability is not available with either [¹¹C]metomidate (primarily an adrenocortical tracer with limited GABAergic characterization) or [¹⁸F]CETO (the para-chloro analogue with altered pharmacodynamics). Researchers investigating the mechanism of action of anaesthetic agents, or studying the interplay between the hypothalamic-pituitary-adrenal axis and GABAergic neurotransmission, represent a distinct application niche uniquely addressable with FETO-based probes [1][2].

Structure-Activity Relationship (SAR) Reference for Etomidate Analogue Development Programmes

Within the medicinal chemistry of CYP11B1 inhibitors, the 2-fluoroethyl ester occupies a critical reference position: it belongs to the highest-potency tier alongside the ethyl and 2-propyl esters, as established by ¹³¹I-IMTO radioligand displacement assays and functional cortisol secretion inhibition in NCI-h295 cells [3]. Pharmaceutical development programmes exploring next-generation adrenocortical imaging agents or selective CYP11B1/CYP11B2 inhibitors can use this compound as a benchmark for comparing novel ester modifications, evaluating whether new analogues match or exceed the potency, metabolic stability, and radiochemical compatibility profile of the 2-fluoroethyl ester [3].

Quote Request

Request a Quote for 2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.